2-chloro-N-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide
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Overview
Description
2-chloro-N-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide is a complex organic compound that features a benzothiazole ring, a benzamide group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole ring, followed by the introduction of the sulfanyl group and the fluorophenyl group. The final step involves the formation of the benzamide group through a condensation reaction with 2-chlorobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the benzamide can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with proteins and enzymes, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity. The sulfanyl group can undergo redox reactions, influencing the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-fluorophenyl)-N-(propan-2-yl)acetamide
- 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide
- 2-chloro-N-(4-fluorophenyl)benzamide
Uniqueness
2-chloro-N-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide is unique due to the presence of the benzothiazole ring and the sulfanyl group, which are not commonly found together in similar compounds. This unique combination of functional groups can lead to distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H14ClFN2O2S2 |
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Molecular Weight |
456.9 g/mol |
IUPAC Name |
2-chloro-N-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C22H14ClFN2O2S2/c23-17-4-2-1-3-16(17)21(28)25-15-9-10-18-20(11-15)30-22(26-18)29-12-19(27)13-5-7-14(24)8-6-13/h1-11H,12H2,(H,25,28) |
InChI Key |
DGDPEENIUDSMPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)C4=CC=C(C=C4)F)Cl |
Origin of Product |
United States |
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